3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4
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Overview
Description
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is often used as a reference standard in pharmaceutical research and quality control. Its molecular formula is C45H77N3O15S, and it has a molecular weight of 932.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 involves multiple steps, starting from azithromycinThe reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the quality and yield of the final product. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods and quality control.
Biology: In studies related to the mechanism of action of macrolide antibiotics.
Medicine: In the development of new antibiotics and the study of antibiotic resistance.
Industry: In the production of pharmaceutical formulations and quality assurance
Mechanism of Action
The mechanism of action of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: The first macrolide antibiotic, from which azithromycin and clarithromycin are derived
Uniqueness
3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is unique due to its specific structural modifications, which make it a valuable reference standard in pharmaceutical research. Its deuterium labeling (d4) also makes it useful in mass spectrometry studies for accurate quantification and analysis .
Properties
Molecular Formula |
C45H77N3O15S |
---|---|
Molecular Weight |
936.2 g/mol |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1/i16D,17D,18D,19D |
InChI Key |
UXWVLGKGQGGAID-UOWGCYRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)N(C)[C@H]2C[C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]3(C)O)C)C)C)O)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C)[2H] |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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